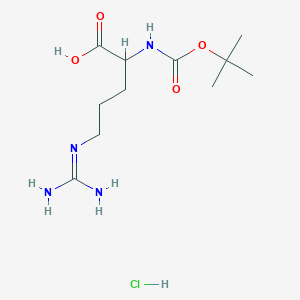
(Tert-butoxycarbonyl)arginine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tert-butoxycarbonyl)arginine hydrochloride is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and as a protecting group for the amino group of arginine. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in organic synthesis and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-butoxycarbonyl)arginine hydrochloride typically involves the protection of the amino group of arginine using tert-butoxycarbonyl (Boc) groups. One common method involves reacting arginine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Analyse Des Réactions Chimiques
Types of Reactions
(Tert-butoxycarbonyl)arginine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate ((Boc)₂O) and bases such as NaOH or NaH are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is a standard reagent for removing the Boc group.
Major Products Formed
Substitution: Boc-protected arginine derivatives.
Deprotection: Free arginine and tert-butyl carbamate.
Applications De Recherche Scientifique
(Tert-butoxycarbonyl)arginine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for the amino group of arginine.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mécanisme D'action
The mechanism of action of (tert-butoxycarbonyl)arginine hydrochloride involves the protection of the amino group of arginine through the formation of a stable Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine hydrochloride: Another Boc-protected amino acid used in peptide synthesis.
Nα-(tert-Butoxycarbonyl)-L-ornithine hydrochloride: Similar to arginine but with a different side chain structure.
Uniqueness
(Tert-butoxycarbonyl)arginine hydrochloride is unique due to its specific application in protecting the guanidino group of arginine, which is not present in lysine or ornithine. This makes it particularly valuable in the synthesis of arginine-containing peptides and proteins .
Propriétés
Formule moléculaire |
C11H23ClN4O4 |
|---|---|
Poids moléculaire |
310.78 g/mol |
Nom IUPAC |
5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H |
Clé InChI |
HDELGKMVZYHPPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


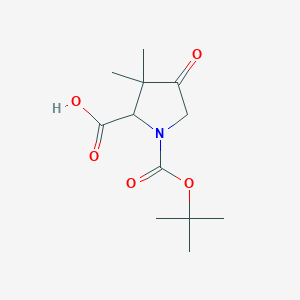

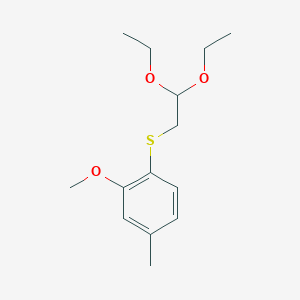
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
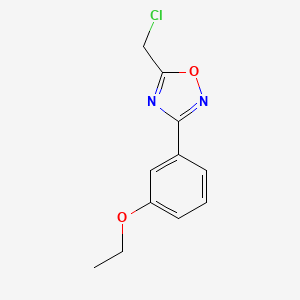
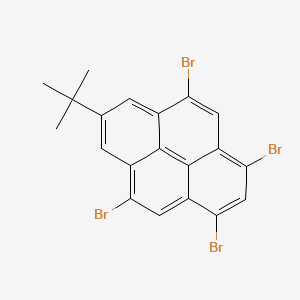
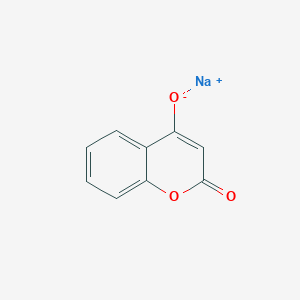


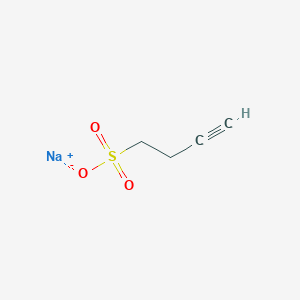

![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
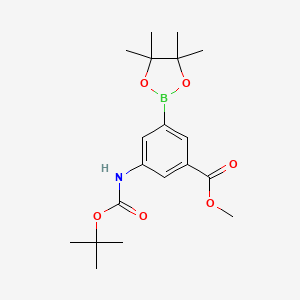
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
